(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide
Description
The compound (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a 2-ethoxyethyl group at position 3, 5,6-dimethoxy groups on the benzothiazole ring, and a 3-nitrobenzamide moiety. Its Z-configuration stabilizes the imine-like structure, influencing electronic properties and biological interactions.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-4-29-9-8-22-15-11-16(27-2)17(28-3)12-18(15)30-20(22)21-19(24)13-6-5-7-14(10-13)23(25)26/h5-7,10-12H,4,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTMFWCFXAUOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This step often starts with the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole ring.
Introduction of the Dimethoxy Groups: Methoxylation can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Ethoxyethyl Group: This can be done via an alkylation reaction, where the benzo[d]thiazole derivative is treated with 2-bromoethyl ethyl ether in the presence of a base.
Formation of the Nitrobenzamide Moiety: The nitro group is introduced through nitration of a benzamide precursor, typically using a mixture of concentrated nitric and sulfuric acids.
Final Coupling Reaction: The final step involves coupling the benzo[d]thiazole derivative with the nitrobenzamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl and methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes from the ethoxyethyl group.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.
Biology and Medicine
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, which can be explored for developing new antibiotics.
Cancer Research: Its ability to interact with biological macromolecules makes it a candidate for anticancer drug development.
Industry
Dye and Pigment Production: The compound’s chromophoric properties can be utilized in the synthesis of dyes and pigments for textiles and inks.
Polymer Additives: It can be used as an additive in polymers to enhance their thermal and mechanical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. The benzo[d]thiazole core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
Target Compound vs. Benzo[d]thiazole Derivatives
N-(Benzo[d]thiazol-2-yl)benzamide (3ar) :
- Simpler structure lacking the 2-ethoxyethyl, dimethoxy, and nitro substituents.
- Synthesized via oxidative coupling (72% yield), highlighting the ease of forming unsubstituted benzothiazole derivatives .
- The absence of electron-withdrawing groups (e.g., nitro) reduces polarity compared to the target compound.
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) :
- Contains a thiadiazole ring fused with pyridine and acetyl groups.
- IR spectra show dual C=O stretches at 1679 and 1605 cm⁻¹, similar to the target compound’s expected nitro and benzamide carbonyl signals .
STING Agonist (): Features a carbamoylpyridin-amino group and hydroxypropoxy substituents. The hydroxypropoxy group enhances hydrophilicity, contrasting with the ethoxyethyl group in the target compound, which balances lipophilicity and solubility .
Substituent Effects
Data Table: Key Comparisons
Biological Activity
(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a complex organic compound belonging to the benzo[d]thiazole class, which is recognized for its diverse biological activities. This compound features a unique structural arrangement that includes a benzo[d]thiazole core, an ethoxyethyl substituent, and two methoxy groups. Its potential therapeutic applications span antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of significant interest in medicinal chemistry.
- Molecular Formula : C₁₈H₁₉N₃O₆S₂
- Molecular Weight : 437.5 g/mol
- CAS Number : 895455-92-2
Antimicrobial Activity
Compounds containing nitro groups are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to generate reactive intermediates that can bind covalently to DNA, leading to cell death. For instance, nitro derivatives like metronidazole have been widely used against various infections due to their ability to produce toxic intermediates upon reduction .
Recent studies indicate that this compound may exhibit similar properties. The presence of the nitro group could enhance its interaction with microbial targets, potentially leading to effective treatments against resistant strains.
Anti-inflammatory Activity
Nitro-containing compounds have also demonstrated significant anti-inflammatory effects. Research suggests that these compounds can inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). For example, certain nitrobenzamide derivatives have shown promise in reducing inflammation by modulating cytokine production and inhibiting the activity of pro-inflammatory enzymes .
A study focusing on related compounds highlighted that structural modifications, such as the introduction of additional nitro groups or varying substituents, can significantly influence anti-inflammatory efficacy. This suggests that this compound could be a valuable candidate for further development in treating inflammatory diseases.
Anticancer Activity
Benzo[d]thiazole derivatives are increasingly recognized for their anticancer potential. The compound's structure may allow it to interact with various cellular pathways involved in cancer progression. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including cell cycle arrest and modulation of signaling pathways .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves several steps:
- Formation of Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with appropriate aldehydes or ketones.
- Methoxylation : Introduction of methoxy groups using methylation reagents.
- Alkylation : Attaching the ethoxyethyl group through alkylation reactions.
These synthetic routes highlight the versatility in creating complex organic molecules tailored for specific biological activities.
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study on nitro-containing compounds demonstrated that those with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like isoniazid .
- Inflammation Modulation : In vitro assays showed that derivatives with similar structures effectively inhibited iNOS and COX-2 activity, suggesting a potential pathway for therapeutic intervention in chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide with high purity?
- Methodology : Multi-step synthesis involving condensation of benzo[d]thiazole precursors with nitrobenzamide derivatives under controlled conditions. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred for enhancing reaction rates and yields .
- Base optimization : Triethylamine (TEA) or pyridine facilitates deprotonation during amide bond formation .
- Temperature control : Reactions typically proceed at 60–80°C to balance reactivity and byproduct suppression .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final purity (>95%) using HPLC or LC-MS .
Q. How can the stereochemical configuration (Z) of this compound be confirmed experimentally?
- Structural analysis :
- Nuclear Magnetic Resonance (NMR) : NOESY/ROESY experiments detect spatial proximity between the 2-ethoxyethyl substituent and aromatic protons to confirm the Z-configuration .
- X-ray crystallography : Resolves bond angles and dihedral angles definitively, though crystallization may require slow evaporation from dichloromethane/hexane mixtures .
Q. What are the solubility challenges of this compound in aqueous and organic media?
- Solubility profile :
- Poor aqueous solubility due to hydrophobic benzo[d]thiazole and nitrobenzamide moieties.
- Solubility enhancers: Use DMSO for in vitro assays or surfactants (e.g., Tween-80) for biological studies .
- Stability testing : Conduct UV-Vis spectroscopy under varying pH (4–9) to assess degradation risks .
Advanced Research Questions
Q. What mechanistic insights explain conflicting bioactivity data in structurally related benzo[d]thiazole derivatives?
- Data contradiction analysis :
- Functional group impact : The 3-nitrobenzamide group may exhibit redox-dependent cytotoxicity, conflicting with sulfonamide-containing analogs (e.g., ) .
- Steric hindrance : The 2-ethoxyethyl group may reduce binding affinity to target enzymes compared to smaller substituents (e.g., methyl) .
- Resolution strategy : Perform comparative molecular docking studies with targets like DNA topoisomerase II or cytochrome P450 isoforms .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- In silico approaches :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict susceptibility at the nitro group or thiazole ring .
- Molecular dynamics (MD) : Simulate solvent interactions to identify reactive sites under physiological conditions .
- Experimental correlation : Validate predictions via kinetic studies using nucleophiles (e.g., thiols or amines) in acetonitrile/water mixtures .
Q. What experimental designs are suitable for probing the compound’s stability under photolytic or oxidative stress?
- Degradation studies :
- Photostability : Expose to UV light (254 nm) in quartz cuvettes and monitor degradation via HPLC .
- Oxidative stress : Treat with hydrogen peroxide (1–5 mM) and analyze nitro group reduction products via LC-MS .
Q. How can isotopic labeling (e.g., ¹⁵N) aid in tracking metabolic pathways of this compound?
- Labeling strategy : Synthesize ¹⁵N-enriched analogs at the nitrobenzamide nitrogen for traceability .
- Metabolic profiling : Use mass spectrometry to detect labeled metabolites in liver microsome assays .
Critical Research Gaps
- Biological target validation : No in vivo data exists for this compound; prioritize murine models to assess toxicity and efficacy .
- Stereochemical stability : Investigate Z→E isomerization risks under physiological conditions via variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
